molecular formula C21H18O11 B1667713 Baicalin CAS No. 21967-41-9

Baicalin

Cat. No.: B1667713
CAS No.: 21967-41-9
M. Wt: 446.4 g/mol
InChI Key: IKIIZLYTISPENI-UNJWAJPSSA-N
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Mechanism of Action

Target of Action

Baicalin, a bioactive flavonoid extracted from the roots of Scutellaria baicalensis, has been found to interact with several targets. These include Akt1 , VEGFA , EGFR , SRC , MAPK3 , MMP9 , and MAPK1 . These targets play crucial roles in various biological processes, including cell proliferation, apoptosis, angiogenesis, and inflammation .

Mode of Action

This compound interacts with its targets, leading to a series of changes in cellular processes. For instance, it has been shown to inhibit the VEGF and EGFR signaling pathways , which are involved in cell proliferation, angiogenesis, and inflammation. By inhibiting these pathways, this compound can reduce the production of proinflammatory cytokines and chemokines, thereby alleviating inflammation in various diseases .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to activate the NRF2 pathway, which plays a crucial role in cellular defense against oxidative stress . This compound also inhibits the NF-κB , PI3K/AKT , and MAPKs pathways, leading to a reduction in the production of proinflammatory cytokines and chemokines .

Pharmacokinetics

This compound exhibits a distinct pharmacokinetic profile, including gastrointestinal hydrolysis , enterohepatic recycling , carrier-mediated transport , and complicated metabolism . These properties affect the bioavailability of this compound, which is a critical factor in its therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have anti-inflammatory , immunomodulatory , antiapoptotic , and antioxidant effects . For instance, this compound can reduce apoptosis and enhance cellular viability in various disease models . It also has the ability to scavenge intracellular reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the lung’s epithelial surfaces are constantly exposed to microbial pollutants in the open air, and other frequent lung conditions and bad lifestyle choices, such smoking and drinking, make the lung parenchyma susceptible to pathogenic organisms . These factors can potentially influence the action, efficacy, and stability of this compound.

Properties

CAS No.

21967-41-9

Molecular Formula

C21H18O11

Molecular Weight

446.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H18O11/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21,23-27H,(H,28,29)/t16-,17-,18+,19-,21-/m0/s1

InChI Key

IKIIZLYTISPENI-UNJWAJPSSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

Appearance

Solid powder

melting_point

202 - 205 °C

Key on ui other cas no.

21967-41-9

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-D-glucuronic acid-5,6-dihydroxy-flavone
7-D-glucuronic acid-5,6-dihydroxyflavone
baicalin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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